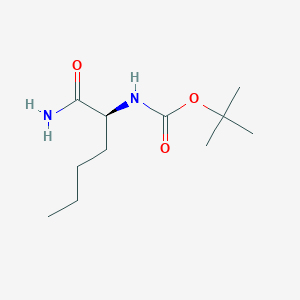
BOC-Norleucine Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-Norleucine Amide is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amine-containing molecules. The Boc group serves as a protecting group for the amine, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-Norleucine Amide typically involves the protection of the amine group in (S)-2-aminohexanoic acid. One common method is the reaction of (S)-2-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as better control over reaction conditions, higher yields, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
BOC-Norleucine Amide can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The amine group can participate in nucleophilic substitution reactions once the Boc group is removed.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
BOC-Norleucine Amide has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other amine-containing molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The primary function of BOC-Norleucine Amide is to serve as a protected form of (S)-2-aminohexanamide. The Boc group prevents the amine from participating in unwanted reactions during synthesis. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, revealing the free amine group . This allows for subsequent reactions to occur at the amine site.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(tert-Butoxycarbonylamino)pentanamide
- (S)-2-(tert-Butoxycarbonylamino)butanamide
- (S)-2-(tert-Butoxycarbonylamino)propanamide
Uniqueness
BOC-Norleucine Amide is unique due to its specific chain length and stereochemistry, which can influence its reactivity and the types of molecules it can be used to synthesize. The Boc group provides a versatile protecting strategy that is widely applicable in organic synthesis .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-5-6-7-8(9(12)14)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H2,12,14)(H,13,15)/t8-/m0/s1 |
InChI Key |
UJWXUMMFSUYXGB-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


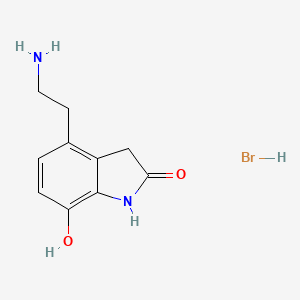
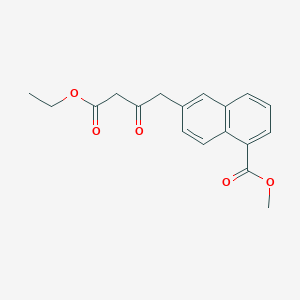
![3-(p-Tolyl)benzo[c]isoxazole](/img/structure/B8370042.png)
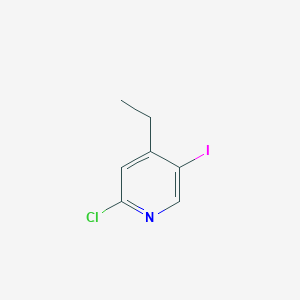
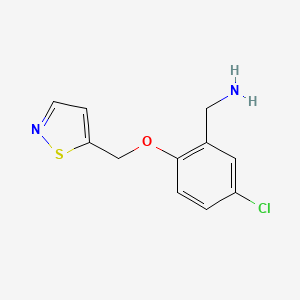
![6'-Bromo-5'-chlorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B8370066.png)
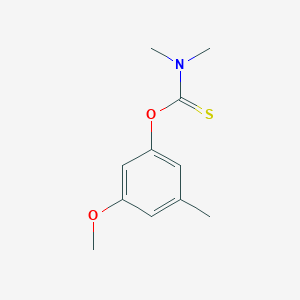
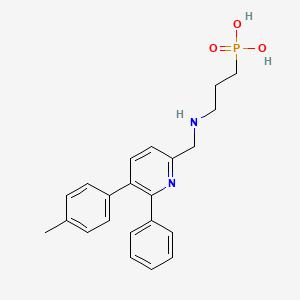
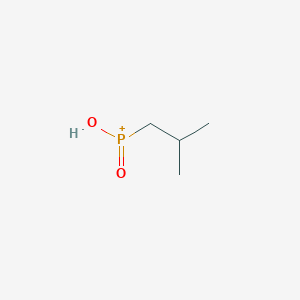
![2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol](/img/structure/B8370094.png)
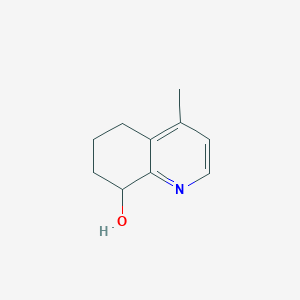
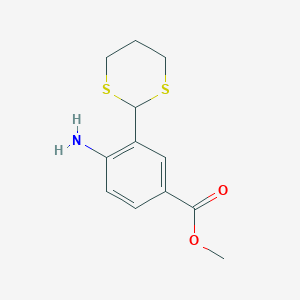
![Butanoic acid, 2-[2-(3-bromo-2-methoxyphenyl)hydrazinylidene]-3-oxo-, ethyl ester, (2Z)-](/img/structure/B8370112.png)
![4-Allylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8370113.png)
